molecular formula C8H9FN2O2 B13220965 Methyl 2-fluoro-3-hydrazinylbenzoate

Methyl 2-fluoro-3-hydrazinylbenzoate

Cat. No.: B13220965
M. Wt: 184.17 g/mol
InChI Key: XFJUIHRFJZDQEU-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3-hydrazinylbenzoate: is a chemical compound with the molecular formula C8H9FN2O2 and a molecular weight of 184.17 g/mol . It is primarily used in scientific research and is known for its unique structural properties, which include a fluorine atom and a hydrazinyl group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-3-hydrazinylbenzoate typically involves the following steps:

    Nitration: Starting from o-methylphenol, a nitration reaction is carried out to selectively generate 2-methyl-6-nitrophenol.

    Hydroxyl Chlorination: The intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.

    Fluorination: Fluorination of 2-chloro-3-nitrotoluene yields 2-fluoro-3-nitrotoluene.

    Oxidation: The methyl group is oxidized under the action of an oxidant to form 2-fluoro-3-nitrobenzoic acid.

    Hydrazinylation: Finally, the nitro group is reduced to a hydrazinyl group, and the esterification with methanol produces this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-3-hydrazinylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Azo or azoxy compounds.

    Reduction: Amines.

    Substitution: Substituted benzoates.

Scientific Research Applications

Methyl 2-fluoro-3-hydrazinylbenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-3-hydrazinylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

  • Methyl 2-fluoro-3-nitrobenzoate
  • Methyl 2-chloro-3-hydrazinylbenzoate
  • Methyl 2-fluoro-3-aminobenzoate

Comparison: Methyl 2-fluoro-3-hydrazinylbenzoate is unique due to the presence of both a fluorine atom and a hydrazinyl group. This combination imparts distinct chemical and biological properties, making it more versatile in research applications compared to its analogs. The fluorine atom enhances the compound’s stability and reactivity, while the hydrazinyl group allows for specific interactions with biological targets .

Biological Activity

Methyl 2-fluoro-3-hydrazinylbenzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological activity, including mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group, which is known for contributing to the biological activity of various compounds. The presence of a fluoro group can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its pharmacokinetic properties.

  • Inhibition of Enzymatic Activity :
    • Compounds with hydrazine moieties often exhibit inhibitory effects on various enzymes, including histone demethylases (KDMs). This inhibition can lead to increased levels of histone methylation, which is crucial in regulating gene expression and cellular function.
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of hydrazine compounds can exhibit antimicrobial properties. For example, similar compounds have shown effectiveness against gram-negative bacteria such as E. coli and resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Efficacy Studies

The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds:

CompoundTarget Organism/Cell LineActivity ObservedReference
This compoundE. coliAntimicrobial activity
Methyl 4-hydrazinylbenzoateKYSE-150 esophageal cancer cellsAntiproliferative effects (GI50)
Deferasirox (related compound)HL-60 leukemia cellsHistone hypermethylation

Case Studies

  • Antiproliferative Effects :
    • A study on methyl 4-hydrazinylbenzoate showed significant antiproliferative effects on KYSE-150 esophageal cancer cells with an observed GI50 in the low micromolar range. This suggests that this compound may share similar properties due to structural similarities.
  • Histone Modification :
    • Research indicates that treatment with hydrazine derivatives can lead to increased levels of trimethylation at specific histone residues (H3K9me3), demonstrating their potential role in epigenetic modulation and cancer therapy .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

methyl 2-fluoro-3-hydrazinylbenzoate

InChI

InChI=1S/C8H9FN2O2/c1-13-8(12)5-3-2-4-6(11-10)7(5)9/h2-4,11H,10H2,1H3

InChI Key

XFJUIHRFJZDQEU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)NN)F

Origin of Product

United States

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